molecular formula C19H30N6O2 B15102353 N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B15102353
M. Wt: 374.5 g/mol
InChI Key: VCVYNUILHBQZOT-UHFFFAOYSA-N
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Description

N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a pyrimidine moiety and a cyclooctylamino group, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks a halogenated pyrimidine derivative.

    Attachment of the Cyclooctylamino Group: The cyclooctylamino group is attached through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Similar structure with a phenothiazine moiety.

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Contains a pyrimidine ring and exhibits similar biological activities.

Uniqueness

N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of a cyclooctylamino group and a pyrimidine-substituted piperazine ring. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C19H30N6O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(cyclooctylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H30N6O2/c26-17(23-16-7-4-2-1-3-5-8-16)15-22-19(27)25-13-11-24(12-14-25)18-20-9-6-10-21-18/h6,9-10,16H,1-5,7-8,11-15H2,(H,22,27)(H,23,26)

InChI Key

VCVYNUILHBQZOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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